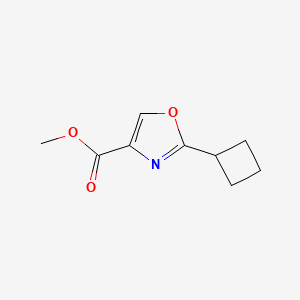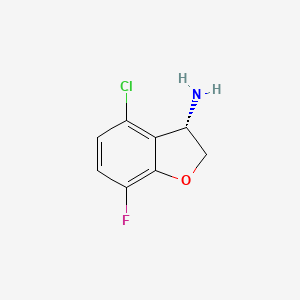
(S)-3-(1-Aminopropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminopropyl)phenol is an organic compound that features a phenol group substituted with an aminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminopropyl)phenol typically involves the reaction of 3-bromophenol with (S)-1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
(S)-3-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
科学研究应用
(S)-3-(1-Aminopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(1-Aminopropyl)phenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
®-3-(1-Aminopropyl)phenol: The enantiomer of (S)-3-(1-Aminopropyl)phenol with similar chemical properties but different biological activity.
3-(1-Aminopropyl)phenol: The racemic mixture containing both (S) and ® enantiomers.
4-(1-Aminopropyl)phenol: A positional isomer with the aminopropyl group at the para position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture. The position of the aminopropyl group also influences its reactivity and interactions with molecular targets.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChI 键 |
GWAYOJOTLSFFHL-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C1=CC(=CC=C1)O)N |
规范 SMILES |
CCC(C1=CC(=CC=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)









